1-Adamantan-1-YL-propan-1-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Adamantan-1-YL-propan-1-one oxime typically involves the reaction of 1-Adamantan-1-YL-propan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C for several hours. The product is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
1-Adamantan-1-YL-propan-1-one oxime undergoes various chemical reactions, including:
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include mild to moderate temperatures and the use of solvents such as ethanol, methanol, or dichloromethane . Major products formed from these reactions include nitroso derivatives, amines, and substituted oxime compounds .
Wissenschaftliche Forschungsanwendungen
1-Adamantan-1-YL-propan-1-one oxime has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Adamantan-1-YL-propan-1-one oxime is not fully understood, but it is believed to interact with various molecular targets through its oxime group. This interaction can lead to the formation of stable complexes with proteins and enzymes, potentially inhibiting their activity . The compound’s rigid adamantane core also contributes to its stability and ability to penetrate biological membranes .
Vergleich Mit ähnlichen Verbindungen
1-Adamantan-1-YL-propan-1-one oxime can be compared with other adamantane derivatives such as:
1-Adamantan-1-YL-ethanone oxime: Similar in structure but with a shorter carbon chain, leading to different reactivity and applications.
2-Adamantan-1-YL-propan-2-ol: Contains a hydroxyl group instead of an oxime, resulting in different chemical properties and uses.
1-(4-Adamantan-1-YL-phenyl)-propan-1-one:
The uniqueness of this compound lies in its specific combination of the adamantane core with the oxime functional group, providing a balance of stability and reactivity that is valuable in various research contexts .
Eigenschaften
CAS-Nummer |
78679-72-8 |
---|---|
Molekularformel |
C13H21NO |
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
(NE)-N-[1-(1-adamantyl)propylidene]hydroxylamine |
InChI |
InChI=1S/C13H21NO/c1-2-12(14-15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,15H,2-8H2,1H3/b14-12+ |
InChI-Schlüssel |
LLFZJPRDIIBXIQ-WYMLVPIESA-N |
Isomerische SMILES |
CC/C(=N\O)/C12CC3CC(C1)CC(C3)C2 |
Kanonische SMILES |
CCC(=NO)C12CC3CC(C1)CC(C3)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.